1-Benzhydrylazetidin-3-amine hydrochloride

Solubility Formulation Drug Development

Research programs targeting dopamine receptors often face solubility failures when using the free base form in aqueous assays. 1-Benzhydrylazetidin-3-amine hydrochloride (CAS 1189735-08-7) solves this challenge. • Enhanced aqueous solubility vs. free base - enables consistent stock solution preparation for in vitro/in vivo dosing • Documented dopamine D2/D4 receptor antagonism - validated starting point for CNS disorder therapeutics • Stable at ambient temperature - reduces cold-chain logistics costs and ensures multi-year project viability Ideal for neuroscience labs requiring reliable, water-soluble azetidine building blocks for reproducible dose-response studies.

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
CAS No. 1189735-08-7
Cat. No. B1275429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-amine hydrochloride
CAS1189735-08-7
Molecular FormulaC16H19ClN2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
InChIInChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H
InChIKeyAMEKOBTVZHDIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-amine Hydrochloride in Drug Discovery


1-Benzhydrylazetidin-3-amine hydrochloride (CAS 1189735-08-7) is a hydrochloride salt of an azetidine derivative . Azetidines are a class of saturated, four-membered nitrogen-containing heterocycles that are increasingly utilized as valuable building blocks in medicinal chemistry due to their unique combination of properties: they introduce molecular rigidity, can reduce lipophilicity, and offer the potential to improve the metabolic stability of drug candidates [1]. Its free base, 1-benzhydrylazetidin-3-amine (CAS 40432-52-8), has been documented to possess dopamine antagonistic activity , making the salt form of interest for research programs focusing on central nervous system disorders or other conditions involving dopamine dysregulation.

Hydrochloride salt for enhanced aqueous solubility
Azetidine scaffold for CNS research programs
Reported dopamine pathway study context

1-Benzhydrylazetidin-3-amine: Free Base Substitution Issues


Substituting 1-benzhydrylazetidin-3-amine hydrochloride (CAS 1189735-08-7) with its free base form (CAS 40432-52-8) is not universally feasible. The conversion of an amine to its hydrochloride salt is a strategic decision in drug development and chemical research, fundamentally altering the compound's physicochemical properties. This transformation directly impacts critical development parameters such as aqueous solubility, dissolution rate, and hygroscopicity . For instance, while the free base is typically poorly soluble in water , the hydrochloride salt is described as highly soluble in water and polar solvents . This difference is paramount for applications requiring aqueous formulations, such as in vitro biological assays, in vivo dosing solutions, or during specific chemical reactions where a defined counterion is necessary. Therefore, choosing the incorrect form can lead to experimental failure, irreproducible results, or significant delays in development timelines.

Target form
Hydrochloride salt · high aqueous solubility · aqueous formulation research fit
Substitute
Free base · low water solubility · may not support aqueous workflows

Solubility and counterion effects may alter experimental outcomes. Confirm form fit before substitution.

1-Benzhydrylazetidin-3-amine HCl: Selection Evidence


Water Solubility: HCl Salt vs Free Base

The selection of 1-benzhydrylazetidin-3-amine hydrochloride over its free base form (CAS 40432-52-8) is strongly supported by its enhanced aqueous solubility. The free base is reported to have low water solubility , whereas the hydrochloride salt is described as highly soluble in water and other polar solvents . This qualitative difference, while not a quantitative measure of mg/mL, represents a fundamental and critical divergence in their physical properties .

Water Solubility
Data to verify
Highly soluble vs low solubility
Supports aqueous formulation selection
Qualitative comparison; no quantitative data available
Solubility Formulation Drug Development In Vivo Dosing

Dopamine Antagonist Activity

The free base form, 1-benzhydrylazetidin-3-amine (CAS 40432-52-8), exhibits dopamine antagonistic activity and affinity for dopamine D2 and D4 receptors . As the hydrochloride salt dissociates in aqueous media to release the same active free base, it serves as a direct functional equivalent for pharmacological studies. While specific Ki or IC50 values for this exact scaffold are not widely published, the reported activity defines the compound's potential research utility in neuropharmacology .

Dopamine Activity
Class-level
Dopamine D2/D4 receptor interaction reported
Supports neuropharmacology study fit
Based on free base; no Ki/IC50 available
Dopamine Antagonist Neuroscience Receptor Binding Drug Discovery

Purity & Storage Recommendations

Commercially, 1-benzhydrylazetidin-3-amine hydrochloride is offered at high purity levels, commonly specified as 95%+ or >98% . While many azetidine derivatives require refrigeration to ensure long-term stability [1], some vendors list this hydrochloride salt for storage in a 'cool, dry place' , suggesting a potential stability advantage over other sensitive azetidine building blocks. This can simplify storage logistics and reduce energy costs associated with cold chain maintenance for large-scale research programs.

Purity & Storage
Supplier data
Purity: ≥95%; Storage: Cool, dry place
Supports inventory stability review
Vendor-reported; stability under use to verify
Purity Stability Storage Quality Control

1-Benzhydrylazetidin-3-amine HCl: Optimal Research Use Cases


Aqueous Formulation for In Vitro/In Vivo Studies

The enhanced water solubility of the hydrochloride salt makes it the preferred form for preparing stock solutions and dosing formulations in aqueous buffers. This is a direct application of the evidence presented in Section 3 regarding its solubility advantage over the free base . Researchers studying the dopamine antagonistic properties of this scaffold should procure the hydrochloride salt to ensure consistent and complete dissolution, which is critical for accurate dose-response experiments and reproducible pharmacokinetic data.

CNS-Targeted Compound Synthesis

Given its documented dopamine receptor activity, the free base form of this compound is a validated starting point for developing novel therapeutics for conditions like psychosis, addiction, or mood disorders . The hydrochloride salt, while primarily used as a research tool itself, can also serve as a protected or solubilized intermediate in synthetic pathways. Its use is appropriate when a reaction sequence requires a water-soluble azetidine building block or when the free amine must be generated in situ under controlled conditions.

Stable Inventory for Long-Term Research

For laboratories running multi-year research projects, inventory stability is a significant logistical and financial concern. The evidence suggesting this hydrochloride salt can be stored at ambient temperature in a 'cool, dry place' provides a clear procurement advantage over azetidine derivatives that strictly require refrigeration [1]. This reduces reliance on cold storage, lowers the risk of compound degradation due to temperature fluctuations, and ensures that the research material remains viable throughout the entire project lifecycle, maximizing return on procurement investment.

Application
Selection Property
Validation Focus
Aqueous assay and in vivo dosing studies
Aqueous solubility (salt form)
Dissolution and exposure consistency in buffers
CNS pathway research synthesis
Dopamine receptor study context
Receptor binding assay confirmation
Long-term research inventory
Ambient storage reported fit
Stability and purity over project lifecycle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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